2-((2-Bromopyridin-3-yl)oxy)-N-isopropylacetamide
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Overview
Description
2-((2-Bromopyridin-3-yl)oxy)-N-isopropylacetamide is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring with one nitrogen atom. This particular compound is notable for its bromine substitution at the second position of the pyridine ring and an isopropylacetamide group attached via an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromopyridin-3-yl)oxy)-N-isopropylacetamide typically involves a multi-step process:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the second position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of 2-Bromopyridin-3-ol: The brominated pyridine is then reacted with a hydroxylating agent to form 2-bromopyridin-3-ol.
Etherification: The hydroxyl group of 2-bromopyridin-3-ol is then etherified with N-isopropylacetamide in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromopyridin-3-yl)oxy)-N-isopropylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted pyridine derivative, while oxidation can introduce carbonyl or carboxyl groups.
Scientific Research Applications
2-((2-Bromopyridin-3-yl)oxy)-N-isopropylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((2-Bromopyridin-3-yl)oxy)-N-isopropylacetamide involves its interaction with specific molecular targets. The bromine atom and the isopropylacetamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridin-3-ol: Similar in structure but lacks the isopropylacetamide group.
2-Chloropyridin-3-yl)oxy)-N-isopropylacetamide: Similar but with a chlorine atom instead of bromine.
2-((2-Bromopyridin-3-yl)oxy)-N-methylacetamide: Similar but with a methyl group instead of an isopropyl group.
Uniqueness
2-((2-Bromopyridin-3-yl)oxy)-N-isopropylacetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its bromine atom provides a site for further functionalization, while the isopropylacetamide group enhances its solubility and interaction with biological targets.
Properties
IUPAC Name |
2-(2-bromopyridin-3-yl)oxy-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-7(2)13-9(14)6-15-8-4-3-5-12-10(8)11/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJSKPBZLNDNQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=C(N=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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